p-METHOXYCINNAMALDEHYDE

Catalog No.
S586815
CAS No.
1963-36-6
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-METHOXYCINNAMALDEHYDE

CAS Number

1963-36-6

Product Name

p-METHOXYCINNAMALDEHYDE

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enal

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+

InChI Key

AXCXHFKZHDEKTP-NSCUHMNNSA-N

SMILES

Array

solubility

insoluble in water; soluble in fats
moderately soluble (in ethanol)

Synonyms

4-methoxy-cinnamaldehyde, 4-methoxycinnamaldehyde

Canonical SMILES

COC1=CC=C(C=C1)C=CC=O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=O

The exact mass of the compound 4-Methoxycinnamaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in fatsmoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134287. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Properties and Availability:

Applications in Organic Synthesis:

The primary application of 4-methoxycinnamaldehyde lies in its use as an intermediate in organic synthesis. Its reactive aldehyde group allows it to participate in various reactions, including:

  • Aldol condensation: This reaction involves the condensation of 4-methoxycinnamaldehyde with another carbonyl compound to form a β-hydroxycarbonyl compound. This intermediate can be further transformed into various other functional groups, making it a valuable building block for organic synthesis.
  • Wittig reaction: This reaction utilizes 4-methoxycinnamaldehyde as a starting material to generate alkenes with a specific double bond configuration. This reaction allows for the controlled introduction of unsaturation into organic molecules.
  • Heck reaction: This reaction employs 4-methoxycinnamaldehyde to form carbon-carbon bonds in the presence of a palladium catalyst. This reaction is valuable for constructing complex organic molecules with specific functionalities [].

Other Potential Applications:

While not as extensively studied as its applications in organic synthesis, 4-methoxycinnamaldehyde has shown potential in other areas of scientific research:

  • Antimicrobial activity: Some studies have suggested that 4-methoxycinnamaldehyde might possess antibacterial and antifungal properties. However, further research is needed to confirm these findings and explore its potential as an antimicrobial agent.
  • Flavor and fragrance industry: Due to its characteristic odor, 4-methoxycinnamaldehyde might have potential applications in the flavor and fragrance industry. However, more research is required to understand its safety and efficacy for these purposes.

4-Methoxycinnamaldehyde is an organic compound with the molecular formula C10H10O2C_{10}H_{10}O_{2} and a molecular weight of approximately 162.19 g/mol. It is a derivative of cinnamaldehyde, characterized by the presence of a methoxy group (-OCH₃) at the para position of the phenyl ring. This compound is notable for its bioactive properties and is naturally found in various plants, notably in Agastache rugosa, where it contributes to the plant's aromatic profile and potential therapeutic effects.

The mechanism of action of 4-Methoxycinnamaldehyde is a subject of ongoing research. While some studies suggest potential biological activity, more research is needed to understand how it interacts with biological systems [].

, including:

  • Oxidation: This reaction can convert 4-methoxycinnamaldehyde into 4-methoxycinnamic acid, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde functional group can be reduced to form 4-methoxycinnamyl alcohol, often using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The methoxy group can engage in electrophilic aromatic substitution reactions, allowing for further derivatization of the compound.

These reactions highlight the compound's versatility as a building block in organic synthesis.

4-Methoxycinnamaldehyde exhibits significant biological activity, making it a subject of interest in pharmacological research. Key activities include:

  • Antiviral Properties: It has shown potential as an inhibitor of human respiratory syncytial virus, demonstrating cytoprotective effects against viral-induced cytopathic effects in human cell lines.
  • Anticancer Activity: Research indicates that it can induce apoptosis in cancer cells by inhibiting key signaling pathways such as PI3K/Akt, which are crucial for cell survival and proliferation.
  • Anti-inflammatory Effects: The compound has been observed to modulate inflammatory responses, contributing to its therapeutic potential.

The synthesis of 4-methoxycinnamaldehyde typically involves the condensation of 4-methoxybenzaldehyde with acetaldehyde. This reaction is generally facilitated by a base such as potassium carbonate and carried out in solvents like acetonitrile with pyridine as a catalyst. The procedure involves stirring the mixture at room temperature for several hours before purification to isolate the desired product.

In industrial applications, similar methodologies are employed on a larger scale, utilizing continuous flow reactors and advanced purification techniques to enhance yield and purity.

4-Methoxycinnamaldehyde has diverse applications across various fields:

  • Flavoring and Fragrance Industry: Its pleasant aroma makes it a valuable ingredient in perfumes and flavoring agents.
  • Pharmaceuticals: Due to its bioactive properties, it is being explored for use in antiviral and anticancer therapies.
  • Organic Synthesis: It serves as a precursor for synthesizing various organic compounds, facilitating further chemical explorations.

Several compounds are structurally related to 4-methoxycinnamaldehyde, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Properties
CinnamaldehydeParent compound without methoxy groupKnown for antimicrobial and anticancer properties
4-HydroxycinnamaldehydeContains hydroxyl group instead of methoxyExhibits different biological activities
3,4-DimethoxycinnamaldehydeContains two methoxy groupsVariations in reactivity and applications
VanillinContains both hydroxyl and methoxy groupsWidely used as a flavoring agent

Uniqueness

The uniqueness of 4-methoxycinnamaldehyde lies in its specific substitution pattern that enhances both stability and reactivity compared to other cinnamaldehyde derivatives. Its methoxy group not only contributes to its aromatic properties but also significantly influences its biological activities, distinguishing it from structurally similar compounds like cinnamaldehyde and vanillin.

Physical Description

Solid
White to yellowish crystals, spicy floral odou

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 Da

Monoisotopic Mass

162.068079557 Da

Boiling Point

160.00 °C. @ 3.00 mm Hg

Heavy Atom Count

12

Melting Point

58 - 59 °C

UNII

54098389BL

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24680-50-0
1963-36-6

Wikipedia

4-Methoxycinnamaldehyde

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenal, 3-(4-methoxyphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Raup et al. Cooperative catalysis by carbenes and Lewis acids in a highly stereoselective route to gamma-lactams. Nature Chemistry, doi: 10.1038/nchem.727, published online 18 July 2010 http://www.nature.com/nchem
Guo et al. Switchable selectivity in an NHC-catalysed dearomatizing annulation reaction. Nature Chemistry, doi: 10.1038/nchem.2337, published online 31 August 2015 http://www.nature.com/nchem

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